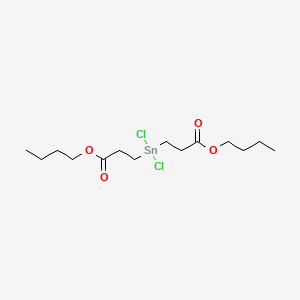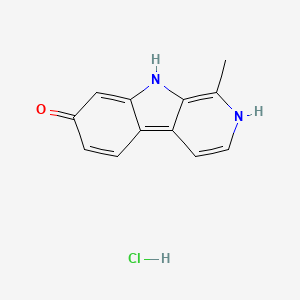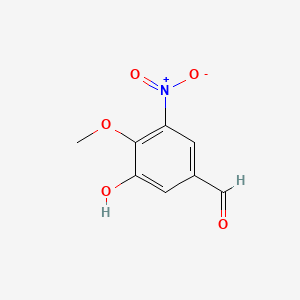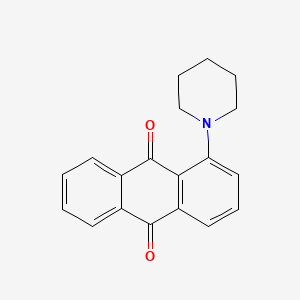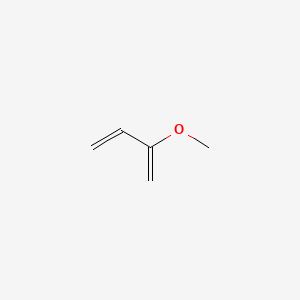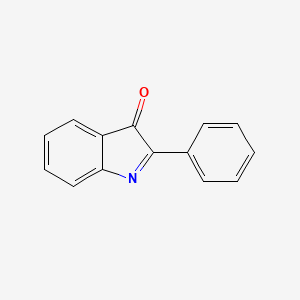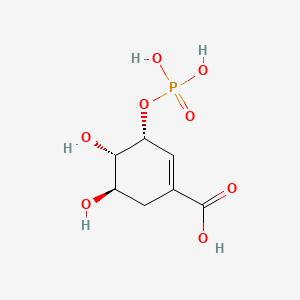
3-磷酸莽草酸
描述
Shikimate-3-phosphate is a central microbial, parasite, and plant metabolite, produced by the shikimate kinase-catalyzed reaction . It serves as an enzyme substrate for 5-enolpyruvoyl-shikimate 3-phosphate synthase, which is a target of anti-infectives and herbicides . It acts as an intermediate in the shikimic acid pathway of aromatic amino acid biosynthesis in microorganisms .
Synthesis Analysis
Shikimate-3-phosphate is synthesized in the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria responsible for the biosynthesis of aromatic amino acids and other metabolites . Shikimate kinase catalyzes the phosphorylation of the C3 hydroxyl group of shikimate to produce 3-phosphate shikimate (S3P), the fifth step of the shikimate pathway .Molecular Structure Analysis
The molecular formula of Shikimate-3-phosphate is C7H11O8P . Its average mass is 254.131 Da and its monoisotopic mass is 254.019150 Da .Chemical Reactions Analysis
Shikimate-3-phosphate is involved in the transfer of a phosphoryl group in the chemical step of Shikimate Kinase Helicobacter pylori . This reaction is a two-step process without a well-defined intermediate state .Physical And Chemical Properties Analysis
Shikimate-3-phosphate is a white to pale yellow solid .科学研究应用
Role in the Shikimate Pathway
Shikimate-3-phosphate is an intermediate in the shikimic acid pathway of aromatic amino acid biosynthesis in microorganisms . This pathway is crucial in plants, bacteria, fungi, and some parasites but is absent in animals . The shikimate pathway ultimately generates chorismate as their product .
Enzyme Inhibitor Research
The shikimate pathway is a crucial target for developing antimicrobial agents and herbicides . Obtaining enzyme inhibitors is essential to circumvent the occurrence of weeds resistant to commercially available herbicides and to help control human diseases . Thousands of enzyme inhibitors of this metabolic pathway can be prospected at a low cost and in a short time by applying bioinformatics tools .
Role in Aromatic Amino Acid Biosynthesis
Shikimate-3-phosphate is phosphorylated to form shikimate 3-phosphate (S3P) by the action of shikimate kinase . After, 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS) condenses shikimate 3-phosphate and phosphoenolpyruvate to produce EPSP, releasing inorganic phosphate .
Role in Glyphosate Resistance
Shikimate-3-phosphate acts as a substrate for EPSP synthase, an enzyme involved in amino acid synthesis as well as glyphosate resistance in GMO crops .
Role in Antimicrobial Development
The shikimate pathway, where shikimate-3-phosphate plays a key role, is a target for the development of antimicrobial agents . This is because the pathway is present in microorganisms but absent in animals .
Role in Herbicide Development
The shikimate pathway is also a target for the development of herbicides . Shikimate-3-phosphate, being a part of this pathway, is therefore important in the research and development of new herbicides .
作用机制
Target of Action
Shikimate-3-phosphate (S3P) primarily targets the enzyme 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS) . This enzyme is crucial in the shikimate pathway, a metabolic route present in plants, bacteria, fungi, and some parasites, but absent in animals . The shikimate pathway is responsible for the synthesis of aromatic amino acids .
Mode of Action
In the shikimate pathway, shikimate is phosphorylated to form shikimate 3-phosphate (S3P) by the action of shikimate kinase (SK) . Subsequently, EPSPS condenses shikimate 3-phosphate and phosphoenolpyruvate to produce 5-enolpyruvylshikimate 3-phosphate (EPSP) , releasing inorganic phosphate .
Biochemical Pathways
The shikimate pathway, where S3P plays a key role, consists of seven enzymatic reactions leading to the synthesis of chorismate , a common precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . These amino acids play essential roles in many organisms .
Result of Action
The action of S3P in the shikimate pathway leads to the production of chorismate, which is a precursor for the biosynthesis of aromatic amino acids . These amino acids are essential for protein synthesis and other metabolic processes in organisms that possess the shikimate pathway .
Action Environment
The shikimate pathway, including the action of S3P, takes place in the cytosol or chloroplasts of organisms .
安全和危害
未来方向
The shikimate pathway, including the production of Shikimate-3-phosphate, is a crucial target for developing antimicrobial agents and herbicides . Researchers are challenged to search for new molecules and investigate their modes of action . The study of the glyphosate target enzyme will provide clues about the potential effect of the herbicide .
属性
IUPAC Name |
(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSKGCWNAKGW-PBXRRBTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10981376 | |
| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikimate-3-phosphate | |
CAS RN |
63959-45-5 | |
| Record name | Shikimic acid-3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Shikimic acid 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
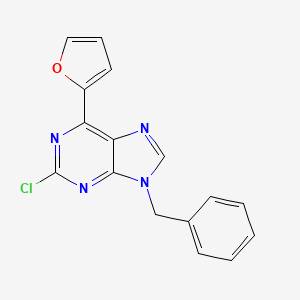
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
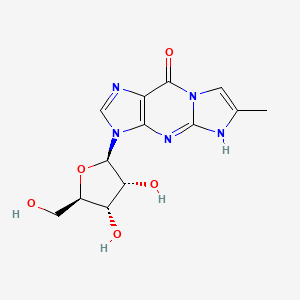
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
